molecular formula C11H10N6O2 B3087094 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1171033-76-3

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B3087094
CAS No.: 1171033-76-3
M. Wt: 258.24 g/mol
InChI Key: OCPJIOSKJGDASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a high-purity chemical reagent designed for medicinal chemistry and drug discovery research. This compound features the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system noted for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring system, making it a valuable bioisostere in the development of novel enzyme inhibitors and receptor modulators . The specific substitution pattern of this molecule, incorporating both a carboxylic acid moiety at the 2-position and a 1-ethyl-1H-pyrazol-3-yl group at the 7-position, creates a multifunctional building block with significant potential for structure-activity relationship (SAR) exploration. The carboxylic acid group can serve as a critical pharmacophoric element for hydrogen bonding interactions or be utilized to generate prodrugs and derivatives, while the pyrazole substituent offers a sterically defined aromatic system that can influence target binding and overall molecular properties . Researchers can leverage this compound in various therapeutic areas, including oncology, where TP derivatives have shown promise as kinase inhibitors targeting cell cycle progression . Furthermore, the metal-chelating properties inherent to the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, and N4), make this compound a candidate for developing metalloenzyme inhibitors or diagnostic agents . The compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

7-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2/c1-2-16-6-4-7(14-16)8-3-5-12-11-13-9(10(18)19)15-17(8)11/h3-6H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJIOSKJGDASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=CC=NC3=NC(=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which vary in substituents and functional groups. Key structural analogs include:

Compound Name Substituents Molecular Formula CAS Number Key Features References
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl at C5, oxo at C7 C₁₂H₈N₄O₃ 329929-56-8 Enhanced π-π stacking due to phenyl group; oxo group alters reactivity
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Methyl at C5 and C7 C₈H₈N₄O₂ 87253-62-1 Simplified alkyl substituents; higher solubility in polar solvents
N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Chlorophenyl amine at C7, dimethylaminomethyl at C2 C₁₆H₁₈ClN₇ Not provided Enhanced bioactivity (antimalarial); basic side chain improves membrane permeability
7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Ethyl-methyl pyrazole at C7 C₁₃H₁₃N₅O₂ 957509-79-4 Isomeric pyrazole substitution; similar molecular weight (271.28 g/mol)

Key Structural Differences :

  • The 7-oxo-phenyl analog (CAS: 329929-56-8) lacks the pyrazole ring but includes a ketone group, which may influence hydrogen-bonding interactions .
  • Chlorophenyl derivatives (e.g., compound 92 ) exhibit halogen-mediated interactions, enhancing their potency as Plasmodium falciparum inhibitors.
Functional and Application Comparison
Compound Key Applications Biological Activity Commercial Availability
Target Compound Potential herbicide/antimicrobial agent (inferred from structural analogs) No direct data; pyrazole-triazolo hybrids often target enzyme active sites Discontinued
5,7-Dimethyl Analog Herbicide development Demonstrated herbicidal activity via inhibition of acetolactate synthase (ALS) Available (sc-268161, $118/10 mg)
Chlorophenyl Derivatives Antimalarial agents IC₅₀ values < 100 nM against P. falciparum Research-grade only
7-Oxo-phenyl Analog Not specified Structural studies focus on spectroscopic characterization (e.g., NMR, IR) Available via specialty suppliers (e.g., American Elements)

Critical Notes:

  • The target compound ’s discontinued status limits current accessibility, whereas methyl and chlorophenyl analogs remain actively researched.
  • Substituent choice (e.g., ethylpyrazole vs. chlorophenyl) dictates solubility, bioavailability, and target specificity.

Biological Activity

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 913706-29-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activities, including anticancer, antimicrobial, and enzymatic inhibitory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C11H10N6O2C_{11}H_{10}N_{6}O_{2}, and it features a complex heterocyclic structure that contributes to its biological activity. The presence of the pyrazole and triazole rings is particularly noteworthy as these moieties are often associated with various pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, a study involving various pyrazolo[1,5-a]pyrimidine derivatives indicated that compounds with similar scaffolds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431 (epidermoid carcinoma)44.77Kinase inhibition
HCT116 (colon cancer)201.45Apoptosis induction
BJ-1 (normal fibroblast)92.05Selective toxicity

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies reported that derivatives of pyrazolo[1,5-a]pyrimidines possess activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism is believed to involve disruption of bacterial DNA synthesis.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)Mode of Action
This compoundM. tuberculosis0.25DNA synthesis inhibition
E. coli0.5Cell wall disruption

Enzymatic Inhibition

In addition to its anticancer and antimicrobial properties, this compound exhibits enzymatic inhibitory activity. It has been shown to inhibit specific enzymes involved in metabolic pathways relevant to disease states.

Table 3: Enzymatic Inhibition Data

EnzymeInhibition (%) at 10 µMReference Compound
DprE175%INH
CSNK2A165%Reference ligand

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold. These studies highlighted the structure-activity relationship (SAR) that elucidates how modifications to the compound's structure can enhance its biological efficacy.

Study Example

In a study published in MDPI, researchers synthesized several derivatives and tested their anticancer activity against different cell lines. The results indicated that specific substitutions on the pyrazole ring significantly improved potency against cancer cells while maintaining low toxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?

Methodological Answer: A widely used method involves the fusion of aminotriazole derivatives (e.g., 3-amino-1H-pyrazole-4-carboxylate), ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) at elevated temperatures. Post-reaction cooling, methanol addition, and crystallization yield the triazolopyrimidine core. For example, Shah and Rojivadiya ( ) achieved a 62–68% yield by refluxing reactants in DMF for 10–12 minutes, followed by ethanol recrystallization. Key steps include:

  • Reagent Ratios: Equimolar reactants (0.01 mol each).
  • Purification: Filtration, ethanol crystallization, and air-drying to obtain solids with melting points 205–207°C.
  • Critical Parameters: Solvent choice (DMF enhances cyclization) and controlled cooling to avoid impurities .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization relies on multi-technique validation:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N stretch ~1600 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms substituent integration and electronic environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, pyrazole ring protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for chlorophenyl derivatives) .

Q. What functional groups are critical for its reactivity?

Methodological Answer:

  • Carboxylic Acid Group (-COOH): Enables salt formation, esterification, or amide coupling for derivatization .
  • Triazole and Pyrimidine Rings: Participate in π-π stacking, hydrogen bonding, and coordination chemistry, influencing solubility and biological interactions .
  • Ethylpyrazole Substituent: Modulates steric and electronic properties, affecting reaction kinetics (e.g., cyclization rates) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Catalyst Screening: Potassium hydrogen sulfate (KHSO₄) in THF enhances cyclization efficiency by stabilizing intermediates .
  • Solvent Optimization: Polar aprotic solvents (DMF, THF) improve reactant solubility, while methanol aids in controlled crystallization .
  • Temperature Control: Reflux (50–80°C) balances reaction rate and side-product suppression. For example, 12-hour reflux in ethanol achieves 70% yield for pyrazolo-pyrimidine derivatives .

Q. How do substituents affect physicochemical and spectral properties?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -Cl): Increase melting points (e.g., 266–268°C for chlorophenyl derivatives vs. 221–223°C for phenyl analogs) and redshift UV-Vis absorption .
  • Steric Effects: Bulky groups (e.g., tert-butyl) reduce solubility in polar solvents but enhance thermal stability .
  • NMR Shifts: Aromatic protons downfield shift with electron-withdrawing substituents (e.g., δ 8.2 ppm for p-tolyl vs. δ 7.9 ppm for phenyl) .

Q. How to resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare experimental IR/NMR with computational predictions (e.g., DFT calculations) or literature analogs .
  • Advanced Techniques: Single-crystal X-ray diffraction (e.g., C–H bond angles of 111.33° in triazolopyrimidine cores) resolves ambiguous NOE correlations .
  • Isotopic Labeling: Use ¹⁵N/¹³C-labeled precursors to track signal assignments in complex NMR spectra .

Q. What mechanistic insights explain cyclization steps in its synthesis?

Methodological Answer: Cyclization proceeds via:

  • Acid-Catalyzed Pathways: Protonation of carbonyl groups facilitates nucleophilic attack by pyrazole amines, forming the triazolopyrimidine core .
  • Intermolecular Condensation: Enaminone intermediates (e.g., from ethyl 3-oxohexanoate) undergo [3+3] cycloaddition with aminotriazoles .
  • Key Intermediates: Azidomethyl carboxylates (e.g., 4-azidomethyl-1-methylpyrazole) undergo Huisgen cycloaddition to form fused rings .

Q. How to design multi-step synthetic pathways for derivatives?

Methodological Answer:

  • Stepwise Functionalization:
    • Synthesize the triazolopyrimidine core via ’s method.
    • Introduce substituents via nucleophilic substitution (e.g., Grignard reagents for alkylation) .
    • Protect carboxylic acid groups during subsequent reactions (e.g., esterification with ethyl chloroformate) .
  • Case Study: Ethyl 2-phenyl-7-propyl derivatives are synthesized by propyl-group introduction at the pyrimidine C7 position, followed by esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.